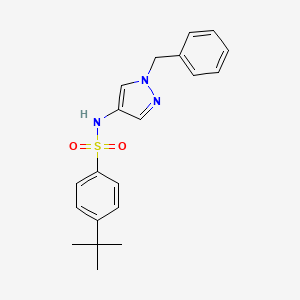
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide, also known as BAY 11-7082, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a crucial signaling pathway involved in inflammation, immunity, and cell survival. BAY 11-7082 has been shown to have various biochemical and physiological effects, making it a valuable tool for studying the role of NF-κB in different biological processes.
Mechanism of Action
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα. IκBα is an inhibitor protein that binds to NF-κB and prevents its translocation to the nucleus, where it regulates gene expression. In response to various stimuli such as cytokines, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression.
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 blocks the phosphorylation of IκBα by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for IκBα phosphorylation. This inhibition leads to the stabilization of IκBα and subsequent inhibition of NF-κB activation.
Biochemical and Physiological Effects:
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells by inducing apoptosis and autophagy. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
In addition, N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 has been shown to have neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the central nervous system. Microglia activation has been linked to neuroinflammation and neurodegeneration, and N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 has been shown to inhibit this activation and subsequent neuroinflammation.
Advantages and Limitations for Lab Experiments
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 has several advantages for lab experiments. It is a potent and selective inhibitor of NF-κB activation, making it a valuable tool for studying the role of NF-κB in different biological processes. It is also readily available and has a well-established synthesis method, making it easy to obtain for scientific research.
However, N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 also has some limitations for lab experiments. It has been shown to have some off-target effects, such as inhibiting the activity of the proteasome and inducing oxidative stress. These off-target effects may complicate the interpretation of experimental results and require careful consideration when designing experiments.
Future Directions
There are several future directions for the use of N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 in scientific research. One direction is the development of more potent and selective inhibitors of NF-κB activation. Another direction is the investigation of the role of NF-κB in different biological processes, such as stem cell differentiation and aging.
In addition, N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 has potential therapeutic applications in various diseases such as cancer and neurodegenerative diseases. Further research is needed to investigate the efficacy and safety of N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 in these diseases and to develop more specific and targeted therapies.
Conclusion:
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 is a valuable tool for studying the role of NF-κB in different biological processes. Its potent and selective inhibition of NF-κB activation has led to its widespread use in scientific research. However, its off-target effects and potential therapeutic applications require careful consideration when designing experiments and developing therapies. Future research is needed to further investigate the role of NF-κB in different biological processes and to develop more specific and targeted therapies.
Synthesis Methods
The synthesis of N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 1-benzyl-4-hydroxypyrazole in the presence of a base such as sodium hydroxide. The reaction yields N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 as a white solid with a purity of over 95%. The synthesis method has been well-established and is reproducible, making N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 readily available for scientific research.
Scientific Research Applications
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 has been extensively used in scientific research to study the role of NF-κB in various biological processes. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Dysregulation of NF-κB has been linked to various diseases such as cancer, autoimmune disorders, and neurodegenerative diseases.
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This inhibition leads to the downregulation of NF-κB target genes and subsequent modulation of biological processes such as inflammation and cell survival.
properties
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-20(2,3)17-9-11-19(12-10-17)26(24,25)22-18-13-21-23(15-18)14-16-7-5-4-6-8-16/h4-13,15,22H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBZUNNEVMKBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

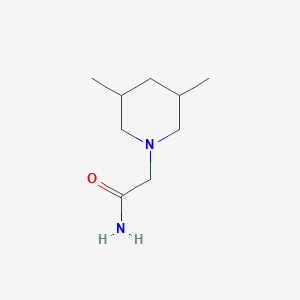



![5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7518083.png)
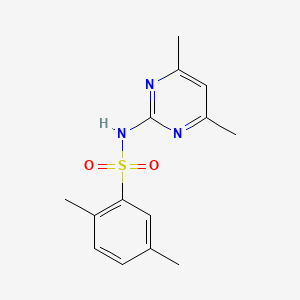
![1-[(2,5-Dimethylphenyl)methyl]imidazole](/img/structure/B7518094.png)
![5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7518102.png)
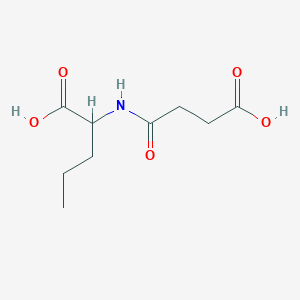
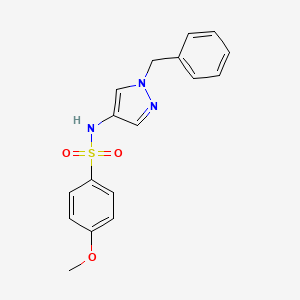
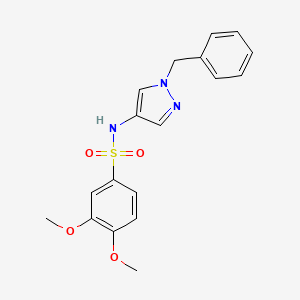
![N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7518128.png)
![2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B7518142.png)
